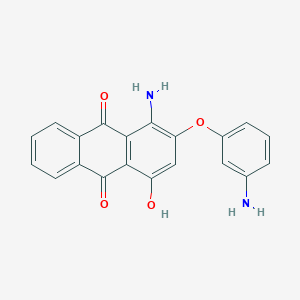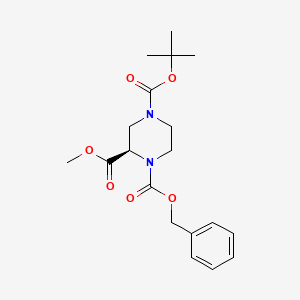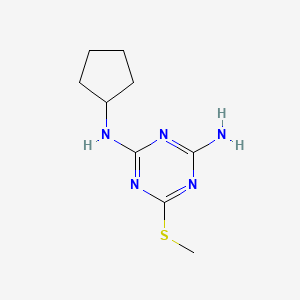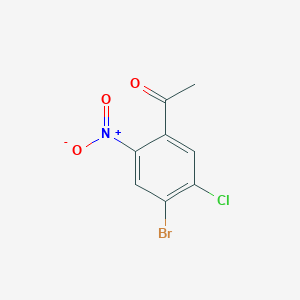
1-(4-Bromo-5-chloro-2-nitrophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-5-chloro-2-nitrophenyl)ethanone is an organic compound characterized by the presence of bromine, chlorine, and nitro functional groups attached to a phenyl ring, with an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-5-chloro-2-nitrophenyl)ethanone can be synthesized through the bromination of 4-chloro-2-nitroacetophenone. The reaction typically involves the use of bromine in a suitable solvent such as chloroform or acetic acid under controlled temperature conditions . The reaction proceeds with the substitution of a hydrogen atom by a bromine atom on the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromo-5-chloro-2-nitrophenyl)ethanone undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromo, chloro, and nitro) on the phenyl ring.
Nucleophilic Substitution: The bromo and chloro groups can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitrating agents in the presence of catalysts like iron or aluminum chloride.
Reduction: Hydrogen gas with palladium on carbon or metal hydrides like sodium borohydride.
Nucleophilic Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.
Major Products Formed:
Reduction: Formation of 1-(4-Bromo-5-chloro-2-aminophenyl)ethanone.
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Bromo-5-chloro-2-nitrophenyl)ethanone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-5-chloro-2-nitrophenyl)ethanone involves its interaction with molecular targets through its reactive functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromo and chloro groups can participate in substitution reactions, modifying the activity of enzymes or receptors .
Comparación Con Compuestos Similares
- 1-(4-Bromo-2-nitrophenyl)ethanone
- 1-(4-Chloro-2-nitrophenyl)ethanone
- 1-(4-Bromo-5-chloro-2-aminophenyl)ethanone
Comparison: 1-(4-Bromo-5-chloro-2-nitrophenyl)ethanone is unique due to the presence of both bromo and chloro substituents along with a nitro group.
Propiedades
Fórmula molecular |
C8H5BrClNO3 |
|---|---|
Peso molecular |
278.49 g/mol |
Nombre IUPAC |
1-(4-bromo-5-chloro-2-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5BrClNO3/c1-4(12)5-2-7(10)6(9)3-8(5)11(13)14/h2-3H,1H3 |
Clave InChI |
NBLGLCPJNACALP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


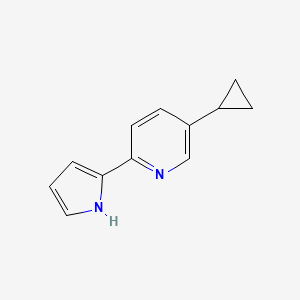
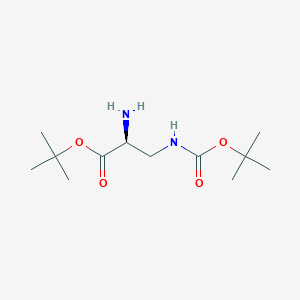
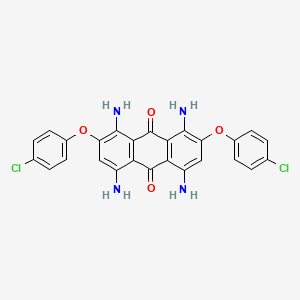
![1-(9H,9'H-[9,9'-Bifluoren]-2-yl)ethanone](/img/structure/B13133796.png)
![(6-Amino-[3,3'-bipyridin]-4-yl)methanol](/img/structure/B13133800.png)

![4-Methylbenzo[b]thiophen-3-amine](/img/structure/B13133815.png)


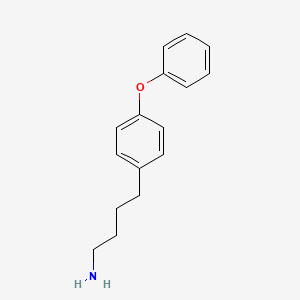
![2,6-Bis[(4-ethylphenyl)sulfanyl]-1,4,5,8-tetrahydroxyanthracene-9,10-dione](/img/structure/B13133831.png)
